Ethyl stains-all

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

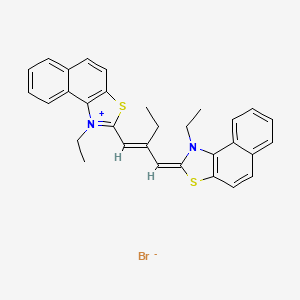

Ethyl stains-all is a cationic carbocyanine dye known for its ability to stain a wide range of biological macromolecules. It is particularly useful in distinguishing calcium-binding proteins, nucleic acids, and anionic polysaccharides. The dye is metachromatic, meaning it changes color depending on the molecule it interacts with, making it a versatile tool in biochemical and histological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl stains-all is synthesized through a multi-step process involving the condensation of naphtho[1,2-d]thiazole derivatives with ethyl groups. The reaction typically involves the use of solvents like ethylene glycol and requires precise control of temperature and pH to ensure the correct formation of the dye. The final product is purified through recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the dye meets the required specifications for various applications. The dye is then packaged in light-sensitive containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl stains-all undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its staining properties.

Reduction: Reduction reactions can alter the dye’s color and binding affinity.

Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenated compounds and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original dye, each with unique staining properties and applications. These derivatives are often used to target specific types of macromolecules in biochemical assays .

Scientific Research Applications

Chemical Applications

Thin-Layer Chromatography and Polyacrylamide Gel Electrophoresis:

Ethyl stains-all is extensively used in thin-layer chromatography (TLC) and polyacrylamide gel electrophoresis (PAGE) as a visualization agent. It helps differentiate between various compounds by providing distinct colorimetric responses based on the specific interactions with the molecules present.

Biological Applications

Staining of Biological Samples:

this compound is employed in staining nucleic acids, proteins, and polysaccharides in biological samples. Its ability to identify calcium-binding proteins and phosphoproteins makes it particularly useful in biochemical assays. The detection limits for various macromolecules are as follows:

- Nucleic Acids:

- DNA: 3 ng

- RNA: 90 ng

- Proteins:

- Anionic proteins: Detection limits vary based on the type, with highly anionic proteins staining blue and proteoglycans appearing purple.

Medical Applications

Diagnostic Assays:

In medical diagnostics, this compound is utilized to detect specific biomolecules in clinical samples. Its sensitivity allows for the identification of low-abundance targets, making it a crucial tool in pathology and laboratory medicine.

Industrial Applications

Quality Control in Pharmaceuticals:

The dye is also applied in the quality control processes of pharmaceuticals, where it aids in analyzing complex mixtures and ensuring product integrity through effective staining techniques.

Case Studies

-

Histological Studies:

A study demonstrated the effectiveness of this compound in histological preparations where it provided clear differentiation between various tissue components, aiding in pathological assessments. The dye was particularly effective in visualizing growth lines in bones. -

Biochemical Assays:

In a biochemical assay involving calcium-binding proteins, this compound was used to achieve a detection limit below 1 ng after one hour of staining, showcasing its sensitivity and specificity for such assays. -

Pharmaceutical Quality Control:

In industrial settings, this compound has been employed to analyze complex pharmaceutical mixtures, ensuring compliance with safety standards through precise staining techniques that reveal component identities.

Mechanism of Action

Ethyl stains-all exerts its effects through metachromasia, where the dye changes color based on its interaction with different macromolecules. The dye binds to anionic sites on the target molecules, leading to a shift in its absorption spectrum. This binding is influenced by the molecular conformation and the presence of specific functional groups on the target molecules .

Comparison with Similar Compounds

Ethyl stains-all is compared with other similar compounds such as:

Stains-all: Similar in structure but differs in solubility and staining properties. This compound has better solubility in organic solvents and provides more distinct staining patterns.

Ethidium Bromide: Another nucleic acid stain, but this compound is less toxic and offers a broader range of staining applications.

SYBR Green: Used for nucleic acid staining, but this compound is more versatile in staining proteins and polysaccharides as well

This compound stands out due to its unique metachromatic properties, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No. |

3028-94-2 |

|---|---|

Molecular Formula |

C31H29N2S2.Br C31H29BrN2S2 |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(2E)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;bromide |

InChI |

InChI=1S/C31H29N2S2.BrH/c1-4-21(19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28)20-29-33(6-3)31-25-14-10-8-12-23(25)16-18-27(31)35-29;/h7-20H,4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GTUGFHRXJPVYKM-UHFFFAOYSA-M |

SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CC.[Br-] |

Synonyms |

4,5,4',5'-dibenzo-3,3'-9-triethylthiacarbocyanine bromide1-ethyl-2-(3-(1-ethylnaphtho(1,2d)thiazolin-2- ylidene)-2-ethylpropenyl)naphtho(1,2D)thiazolium ethyl-stains-all triethyl-carbocyanin DBTC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.